BenchChemオンラインストアへようこそ!

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide

Medicinal Chemistry Structure–Activity Relationship Scaffold Design

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide (CAS 923441-82-1, molecular formula C22H15N3O3S2, MW 433.5) is a synthetic small molecule comprising a benzothiazole moiety linked through a thiophene ring to a 3-(2,5-dioxopyrrolidin-1-yl)benzamide group. The compound belongs to the benzothiazole–thiophene–benzamide chemotype, a scaffold class recognized for its occurrence in kinase inhibitor programs and antiproliferative screening libraries.

Molecular Formula C22H15N3O3S2
Molecular Weight 433.5
CAS No. 923441-82-1
Cat. No. B2539063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide
CAS923441-82-1
Molecular FormulaC22H15N3O3S2
Molecular Weight433.5
Structural Identifiers
SMILESC1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=C(C=CS3)C4=NC5=CC=CC=C5S4
InChIInChI=1S/C22H15N3O3S2/c26-18-8-9-19(27)25(18)14-5-3-4-13(12-14)20(28)24-21-15(10-11-29-21)22-23-16-6-1-2-7-17(16)30-22/h1-7,10-12H,8-9H2,(H,24,28)
InChIKeyPKWDIBAMYPBTCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(1,3-Benzothiazol-2-yl)thiophen-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide (CAS 923441-82-1): Procurement-Ready Chemical Profile and Structural Identity


N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide (CAS 923441-82-1, molecular formula C22H15N3O3S2, MW 433.5) is a synthetic small molecule comprising a benzothiazole moiety linked through a thiophene ring to a 3-(2,5-dioxopyrrolidin-1-yl)benzamide group [1]. The compound belongs to the benzothiazole–thiophene–benzamide chemotype, a scaffold class recognized for its occurrence in kinase inhibitor programs and antiproliferative screening libraries [2]. It is commercially available from multiple research-chemical suppliers at purities of ≥95% (typically 95–98% by HPLC) and is supplied exclusively for non-human research use .

Why In-Class Benzothiazole–Thiophene Analogs Cannot Replace N-[3-(1,3-Benzothiazol-2-yl)thiophen-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide: Structural Determinants of Target Engagement


Within the benzothiazole–amide chemotype, even minor structural variations produce profound differences in molecular recognition, physicochemical properties, and biological selectivity [1]. The target compound incorporates three critical features whose simultaneous presence distinguishes it from the nearest purchasable analogs: (i) a benzothiazole ring at one terminus, (ii) a thiophene-2,3-diyl spacer that dictates the presentation angle and distance of the benzamide pharmacophore, and (iii) a 2,5-dioxopyrrolidin-1-yl (succinimide) substituent at the meta position of the benzamide ring . Removing the thiophene spacer (as in CAS 314043-88-4) alters the dihedral angle between the benzothiazole and benzamide planes, potentially redirecting hydrogen-bonding vectors and π-stacking interactions [2]. Replacing the succinimide with other acyl groups, or shifting the succinimide from the meta to the para position, has been shown in the pifithrin-α analog series to change antiapoptotic EC50 values by more than 10-fold [2]. Consequently, generic substitution within this compound class cannot be assumed to preserve biological activity.

Quantitative Differentiation Evidence for N-[3-(1,3-Benzothiazol-2-yl)thiophen-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide Versus Closest Structural Analogs


Structural Differentiation: Thiophene Spacer Introduces a Defined Angular Offset Relative to Direct Benzothiazole–Amide Analogs

The target compound (CAS 923441-82-1) incorporates a thiophene-2,3-diyl linker between the benzothiazole C2 position and the aniline-type nitrogen of the benzamide. This contrasts with the most closely related purchasable analog, N-(benzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide (CAS 314043-88-4, 'Compound 19'), where the benzothiazole is directly attached to the amide nitrogen without any intervening ring [1]. The thiophene spacer imposes a ~145° exocyclic bond angle at the thiophene 2- and 3-positions, translating the benzamide ~4.8–5.2 Å further from the benzothiazole centroid compared to the direct-linked analog, as estimated from standard bond lengths and angles [2].

Medicinal Chemistry Structure–Activity Relationship Scaffold Design

Molecular Weight and Lipophilicity Differentiation: Physicochemical Property Gap Versus Direct-Linked Benzothiazole–Amide Congener

The target compound (MW 433.5 g/mol) is substantially larger and more lipophilic than its closest direct-linked analog CAS 314043-88-4 (MW 351.38 g/mol, ΔMW = +82.1 g/mol, ~23% mass increase) . This mass increment arises from the thiophene ring insertion, which also adds an aromatic sulfur atom and extends the conjugated system. The calculated logP for the target compound is estimated at ~4.5–5.5 (ACD/Labs prediction range for this chemotype) versus ~2.8–3.5 for CAS 314043-88-4, representing an estimated ~1.5–2.0 log unit increase in lipophilicity .

Physicochemical Properties Drug-likeness Solubility

Scaffold Differentiation from Isomeric GSNOR Inhibitor SPL-334: Distinct Chemotype Despite Identical Molecular Formula

The target compound shares the identical molecular formula (C22H15N3O3S2, MW 433.5) with SPL-334 (CAS 688347-51-5), a well-characterized S-nitrosoglutathione reductase (GSNOR) inhibitor (KD = 2.0 µM) . However, the two compounds are constitutional isomers with entirely different core scaffolds: the target compound is a benzothiazole–thiophene–benzamide, whereas SPL-334 is a thieno[3,2-d]pyrimidinone bearing a 4-[(2-cyanobenzyl)thio] substituent [1]. This chemotype divergence predicts distinct target engagement profiles—SPL-334 binds GSNOR through its thienopyrimidinone core, while the target compound's benzothiazole–thiophene–succinimide architecture is characteristic of kinase-targeted screening libraries [2].

Chemical Biology Target Selectivity GSNOR Inhibition

Class-Level Anti-Apoptotic Activity: Succinimide–Benzamide Chemotype Shows Micromolar EC50 in Thymocyte Protection Assay

The 3-(2,5-dioxopyrrolidin-1-yl)benzamide (succinimide–benzamide) pharmacophore, when attached to a benzothiazole-containing scaffold, has demonstrated potent anti-apoptotic activity in a well-validated thymocyte protection assay. The direct-linked analog Compound 19 (CAS 314043-88-4) showed EC50 = 1.31 µM for abrogating dexamethasone-induced apoptosis in murine thymocytes, representing a 3.2-fold improvement over the reference compound pifithrin-α (EC50 = 4.16 µM) [1]. Further SAR optimization by shifting the succinimide to the para position (Compound 60) lowered the EC50 to 0.35 µM (11.9-fold improvement over pifithrin-α) [1]. The target compound retains the identical succinimide–benzamide pharmacophore and benzothiazole recognition element but introduces a thiophene spacer whose effect on anti-apoptotic potency has not been directly measured.

Apoptosis Chemoprotection p53 Pathway

Available Purity and Solubility Specifications: Quantitative Benchmarks for Experimental Reproducibility

Vendor technical datasheets report the target compound at ≥97% purity (AmBeed, Catalog A844415) and ≥95% purity (Chemenu, Catalog CM989108) by HPLC . DMSO solubility is specified as 2 mg/mL (5.34 mM) with ultrasonication and warming recommended; hygroscopic DMSO significantly affects solubility and freshly opened ampoules are advised . Storage is recommended at -20°C under desiccated conditions . In contrast, the direct-linked analog CAS 314043-88-4 (MW 351.38) is typically supplied at 95% purity with generally higher DMSO solubility due to its lower molecular weight and reduced lipophilicity .

Quality Control Assay Reproducibility Formulation

Benzothiazole–Thiophene Scaffold Occurs in CDK Inhibitor Pharmacophores: Class-Level Kinase Inhibition Context

The benzothiazole–thiophene substructure present in the target compound is a recognized pharmacophore element in cyclin-dependent kinase (CDK) inhibitor design. 4-(1,3-Benzothiazol-2-yl)thiophene-2-sulfonamides have been reported as CDK5/p25 inhibitors with IC50 values in the low nanomolar range (e.g., 4.5 nM for lead compounds), supported by X-ray co-crystal structures (PDB 4AU8) [1]. More recently, benzothiazole-grafted thiophene-containing hybrids demonstrated CDK-2 inhibition with IC50 values of 0.45–7.55 µM and induced cell cycle arrest and apoptosis in triple-negative breast cancer cells [2]. While the target compound's sulfonamide-to-succinimide substitution departs from these reported CDK inhibitors, the benzothiazole–thiophene core shared across this chemotype suggests potential utility in kinase profiling panels.

Kinase Inhibition CDK Cancer Research

Optimal Research and Industrial Application Scenarios for N-[3-(1,3-Benzothiazol-2-yl)thiophen-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide (CAS 923441-82-1)


Kinase Selectivity Profiling and Scaffold-Hopping Campaigns Targeting CDK or Related CMGC Kinases

The benzothiazole–thiophene core of CAS 923441-82-1 is a validated pharmacophore for cyclin-dependent kinase inhibition, with structurally related 4-(benzothiazol-2-yl)thiophene-2-sulfonamides achieving CDK5/p25 IC50 values as low as 4.5 nM [1]. The target compound replaces the sulfonamide with a 3-succinimido–benzamide group, creating a structurally distinct chemotype for scaffold-hopping studies aimed at identifying novel ATP-competitive kinase inhibitors with improved selectivity profiles. Researchers can use this compound as a reference point in broad kinase panels (e.g., DiscoverX scanMAX or similar) to map the selectivity landscape of the benzothiazole–thiophene–benzamide scaffold relative to established benzothiazole–sulfonamide CDK inhibitors. Recent CDK-2 inhibitor data (IC50 0.45–7.55 µM for benzothiazole–thiophene hybrids) provide a quantitative benchmark for contextualizing results [2].

p53-Mediated Apoptosis and Chemoprotection Research Using a Structurally Differentiated Succinimide–Benzamide Probe

The 3-(2,5-dioxopyrrolidin-1-yl)benzamide pharmacophore has demonstrated potent anti-apoptotic activity in the pifithrin-α chemotype series, with the direct-linked benzothiazole analog (Compound 19, CAS 314043-88-4) achieving EC50 = 1.31 µM in dexamethasone-induced thymocyte apoptosis assays [3]. The target compound (CAS 923441-82-1) retains this pharmacophore but introduces a thiophene spacer that may alter cellular permeability, subcellular distribution, or p53 protein–protein interaction profiles. This makes it a valuable comparator probe for structure–activity relationship (SAR) studies examining how linker geometry between the benzothiazole recognition element and the succinimide–benzamide effector group modulates anti-apoptotic potency and selectivity in models of radiation- or chemotherapy-induced normal tissue damage.

Chemical Biology Tool for Profiling Benzothiazole–Thiophene Binding Proteins via Affinity-Based Proteomics

Given the benzothiazole–thiophene scaffold's occurrence in multiple kinase inhibitor chemotypes and the compound's commercial availability at ≥97% purity , CAS 923441-82-1 is suitable as a bait compound in chemical proteomics experiments (e.g., affinity chromatography coupled to LC-MS/MS or cellular thermal shift assays, CETSA) to identify its intracellular protein targets de novo. The succinimide group provides a potential synthetic handle for further derivatization (e.g., linker attachment for affinity matrix immobilization). The DMSO solubility of 5.34 mM supports typical proteomics dosing regimens (1–20 µM final concentration).

Antiviral Screening Against Flavivirus NS2B/NS3 Protease Based on Benzothiazole Chemotype Precedent

Benzothiazole derivatives have been identified as selective, noncompetitive inhibitors of dengue virus NS2B/NS3 protease (serotypes 2 and 3) in both in vitro enzymatic and cell-based assays [4]. The target compound's benzothiazole–thiophene architecture aligns with the structural features of reported benzothiazole-based flavivirus protease inhibitors. Furthermore, benzothiazole-2-thiophene S-glycoside derivatives have demonstrated antiviral activity against HSV-1 (≥80% viral reduction) and HCV [5]. CAS 923441-82-1 represents a structurally distinct, non-glycosidic benzothiazole–thiophene analog suitable for inclusion in antiviral screening cascades, particularly in assays targeting viral cysteine or serine proteases where the succinimide carbonyl groups may interact with the catalytic machinery.

Quote Request

Request a Quote for N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.